molecular formula C13H16ClNO2 B2740056 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide CAS No. 1397186-23-0

2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide

Cat. No.: B2740056
CAS No.: 1397186-23-0
M. Wt: 253.73
InChI Key: RJPBBGNSZPEMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to a class of compounds known as adenosine receptor agonists, which have been shown to have a wide range of effects on the body, including anti-inflammatory, anti-nociceptive, and neuroprotective effects.

Mechanism of Action

2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide acts as an adenosine receptor agonist, which means that it binds to and activates adenosine receptors in the body. Adenosine receptors are found throughout the body, including in the brain, where they play a role in regulating various physiological processes, such as inflammation, pain, and neuronal function. By activating these receptors, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a wide range of effects on the body, including anti-inflammatory, anti-nociceptive, and neuroprotective effects. These effects are thought to be mediated through the activation of adenosine receptors, which can modulate various signaling pathways in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide in lab experiments is that it is a synthetic compound that can be easily produced in large quantities and purified to a high degree of purity. Additionally, this compound has been extensively studied in various animal models and has been shown to have a wide range of potential therapeutic applications. However, one limitation of using this compound in lab experiments is that its effects may be highly dependent on the specific experimental conditions used, and further studies may be needed to fully understand its mechanisms of action and potential therapeutic applications.

Future Directions

There are many potential future directions for research on 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide, including further studies on its mechanisms of action, potential therapeutic applications, and optimization of its pharmacological properties. Additionally, future studies may explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Overall, the potential therapeutic applications of this compound make it an exciting area of research with many potential future directions.

Synthesis Methods

2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-chloroacetyl chloride with N-(cyclopropylmethyl)-4-hydroxy-3-methylbenzylamine, followed by acetylation with acetic anhydride. Other methods involve the use of different starting materials or reagents, but the overall goal is to produce a pure and stable form of this compound that can be used for research purposes.

Scientific Research Applications

2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the areas of neuroprotection, pain management, and inflammation. Studies have shown that this compound can activate adenosine receptors in the brain, which can lead to a reduction in oxidative stress and inflammation, as well as an increase in neuronal survival and function.

Properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-9-6-11(4-5-12(9)16)15(13(17)7-14)8-10-2-3-10/h4-6,10,16H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPBBGNSZPEMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CC2CC2)C(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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